Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Scientific Research Applications
One-Pot Synthesis of Novel Spiro Compounds
A study demonstrates the one-pot synthesis of spiro compounds, including derivatives that share structural similarities with the compound of interest. These compounds are synthesized via a sequential reaction, characterized by various analytical techniques, including X-ray crystallographic analysis. This methodology could potentially be applied to synthesize the compound or explore its derivatives for various scientific applications (Li et al., 2014).
Recyclization of Spiro[indole-3,4'-pyran] Derivatives
Another study discusses the recyclization of spiro[indole-3,4'-pyran] derivatives, a process that could be relevant for modifying or creating new derivatives of the target compound for scientific research. These methodologies highlight the versatility of spiro compounds in chemical synthesis and potential applications in developing new materials or biological molecules (Andina & Andin, 2016).
Building Libraries of Skeletally Diverse Scaffolds
Research on constructing libraries of skeletally diverse scaffolds from novel heterocyclic compounds underscores the potential for creating a wide array of structurally varied derivatives. This approach could be instrumental in exploring the scientific applications of the target compound by generating analogs with potentially unique properties or biological activities (Jayarajan & Vasuki, 2012).
Novel Heterocyclic Compounds with Antitumor Activity
A study on the design, synthesis, and evaluation of novel aminopyridyl/pyrazinyl-substituted spiro compounds for antitumor activity may provide a context for the potential biological applications of the target compound. The discussed methodologies and biological assays could guide research into the compound's possible therapeutic applications or biological interactions (Li et al., 2013).
Mechanism of Action
Target of Action
The compound’s primary target is Poly (ADP-ribose) polymerases-1 (PARP-1), a highly conserved DNA-binding protein . PARP-1 is involved in numerous cellular processes, including genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is crucial for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . The presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
PARP-1 is a known sensor of DNA damage and is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival .
Result of Action
The compound’s action results in genomic dysfunction and cell death by compromising the cancer cell DNA repair mechanism . This is achieved by using the compound as a potentiator in combination with DNA damaging cytotoxic agents .
properties
IUPAC Name |
methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-14-11-18-19(22(30)29(14)13-15-7-6-10-27-12-15)25(20(21(26)34-18)23(31)33-3)16-8-4-5-9-17(16)28(2)24(25)32/h4-12H,13,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASOEJWTGJDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CN=CC=C3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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